molecular formula C17H19ClO3 B4890640 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No.: B4890640
M. Wt: 306.8 g/mol
InChI Key: MJQQBSFDBNDYKT-UHFFFAOYSA-N
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Description

1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19ClO3 It is a derivative of benzene, featuring a chlorine atom and a butoxy group substituted with a 2-methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-methoxyphenol: This can be synthesized from anisole through demethylation using hydrobromic acid.

    Formation of 2-methoxyphenoxybutanol: 2-methoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2-methoxyphenoxybutanol.

    Chlorination: The final step involves the chlorination of 2-methoxyphenoxybutanol using thionyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or reduced aromatic compounds.

Scientific Research Applications

1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[4-(2-methoxyphenoxy)butoxy]-2-methylbenzene
  • 1-chloro-4-[4-(2-methoxyphenoxy)butoxy]-2-methylbenzene

Uniqueness

1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQBSFDBNDYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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